molecular formula C12H13N3O3 B2500913 ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate CAS No. 181421-62-5

ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Cat. No.: B2500913
CAS No.: 181421-62-5
M. Wt: 247.254
InChI Key: WMYNJPNVAKFTFP-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Esterification: The triazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrolysis using sodium hydroxide in water.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.

    1,2,4-Triazole Derivatives: Similar to ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate but with different substituents on the triazole ring.

Uniqueness

This compound is unique due to its specific ester linkage and phenyl substitution, which confer distinct chemical and biological properties compared to other triazole derivatives .

Properties

IUPAC Name

ethyl 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-17-11(16)8-18-12-13-9-15(14-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYNJPNVAKFTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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